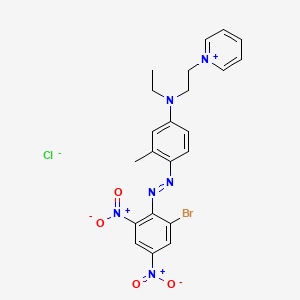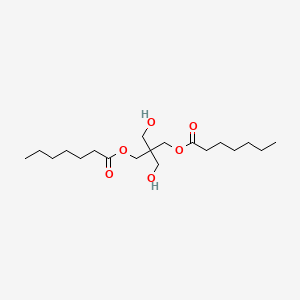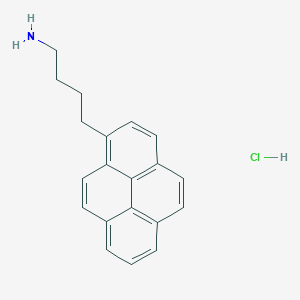
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming stable complexes.
Méthodes De Préparation
The synthesis of 1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride typically involves multiple steps. The process begins with the bromination of 2,4-dinitrophenyl, followed by azo coupling with m-tolyl. The resulting intermediate is then reacted with ethylamine to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridinium chloride group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide
Applications De Recherche Scientifique
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride can be compared with other similar compounds, such as:
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)-1,1-dimethylhydrazinium chloride: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium bromide: The bromide variant has different solubility and reactivity properties compared to the chloride form. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
72361-40-1 |
|---|---|
Formule moléculaire |
C22H22BrN6O4.Cl C22H22BrClN6O4 |
Poids moléculaire |
549.8 g/mol |
Nom IUPAC |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-ethyl-3-methyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C22H22BrN6O4.ClH/c1-3-27(12-11-26-9-5-4-6-10-26)17-7-8-20(16(2)13-17)24-25-22-19(23)14-18(28(30)31)15-21(22)29(32)33;/h4-10,13-15H,3,11-12H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
BZSGZDPYHAANQD-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)












